![molecular formula C25H35BrO2 B14262415 4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl CAS No. 134254-01-6](/img/structure/B14262415.png)
4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(12-Bromododecyl)oxy]-4’-methoxy-1,1’-biphenyl is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with a bromododecyl ether and a methoxy group, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(12-Bromododecyl)oxy]-4’-methoxy-1,1’-biphenyl typically involves the reaction of 4-methoxy-1,1’-biphenyl with 12-bromododecanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the etherification process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
4-[(12-Bromododecyl)oxy]-4’-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the biphenyl core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids derived from the methoxy group.
Reduction: Dehalogenated biphenyl derivatives.
Scientific Research Applications
4-[(12-Bromododecyl)oxy]-4’-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[(12-Bromododecyl)oxy]-4’-methoxy-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The bromododecyl chain can insert into lipid bilayers, affecting membrane properties, while the biphenyl core can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-[(12-Chlorododecyl)oxy]-4’-methoxy-1,1’-biphenyl
- 4-[(12-Iodododecyl)oxy]-4’-methoxy-1,1’-biphenyl
- 4-[(12-Bromododecyl)oxy]-4’-hydroxy-1,1’-biphenyl
Uniqueness
4-[(12-Bromododecyl)oxy]-4’-methoxy-1,1’-biphenyl is unique due to the presence of the bromine atom, which can participate in specific substitution reactions not possible with other halogens. Additionally, the methoxy group provides distinct electronic properties that influence the compound’s reactivity and interactions.
Properties
CAS No. |
134254-01-6 |
|---|---|
Molecular Formula |
C25H35BrO2 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
1-(12-bromododecoxy)-4-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C25H35BrO2/c1-27-24-16-12-22(13-17-24)23-14-18-25(19-15-23)28-21-11-9-7-5-3-2-4-6-8-10-20-26/h12-19H,2-11,20-21H2,1H3 |
InChI Key |
UHAMEWCBWKAJRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


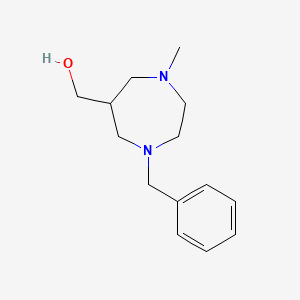
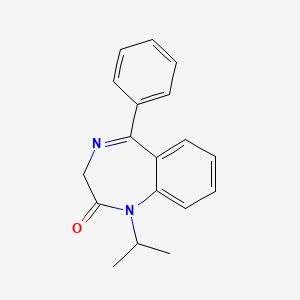
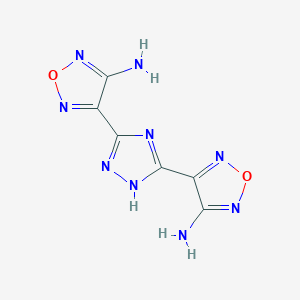
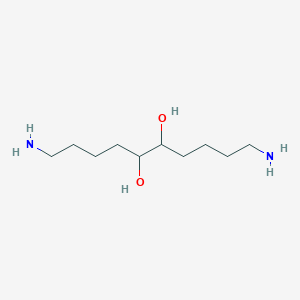
![4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B14262356.png)
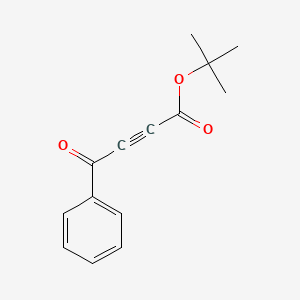
![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
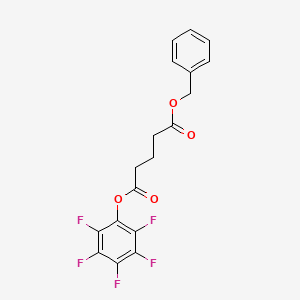

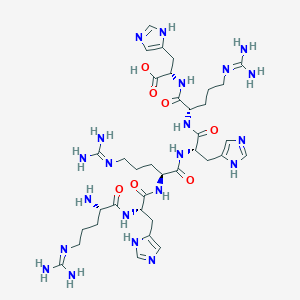
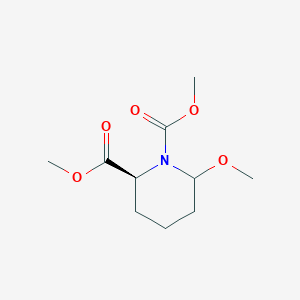
![2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine](/img/structure/B14262419.png)
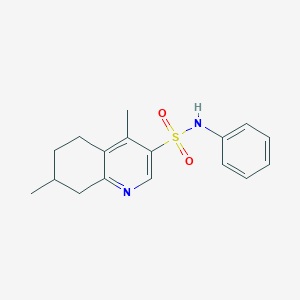
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
